A2AR-agonist-1

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de A2AR-agonista-1 típicamente implica la reacción de adenosina con un derivado de indolEl paso final implica la desprotección de los grupos hidroxilo para producir el compuesto deseado .

Métodos de Producción Industrial: La producción industrial de A2AR-agonista-1 sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo involucrando técnicas avanzadas de purificación como la cromatografía líquida de alta resolución (HPLC) y la recristalización .

Análisis De Reacciones Químicas

Tipos de Reacciones: A2AR-agonista-1 experimenta varias reacciones químicas, incluyendo:

Oxidación: La porción de indol puede oxidarse bajo condiciones específicas para formar óxidos correspondientes.

Reducción: El compuesto puede reducirse para modificar sus propiedades farmacológicas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en condiciones controladas.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y análogos sustituidos, cada uno con perfiles farmacológicos distintos .

Aplicaciones Científicas De Investigación

Immunomodulation

Mechanism of Action : A2AR agonists are known to inhibit T-cell activation and proliferation. They achieve this by downregulating Notch1 signaling in CD8+ T-cells, which is crucial for T-cell activation and function. This inhibition leads to a decrease in pro-inflammatory cytokines such as IFN-γ and granzyme B, thereby exerting immunosuppressive effects.

Clinical Relevance : A study demonstrated that selective A2AR agonists could be beneficial in treating inflammatory diseases due to their ability to modulate immune responses effectively. This property makes them potential candidates for managing conditions like rheumatoid arthritis and other autoimmune disorders .

Neuroprotection

Role in Neurodegenerative Diseases : A2AR-agonist-1 has shown promise in protecting against neurodegeneration associated with diseases such as Parkinson's and Alzheimer's. Activation of A2AR can enhance neuronal survival and reduce neuroinflammation.

Case Studies : Research indicates that A2AR activation can mitigate the effects of excitotoxicity and oxidative stress in neuronal cells. For example, prolonged exposure to adenosine can lead to increased expression of neuroprotective factors, thereby improving outcomes in models of neurodegenerative diseases .

Metabolic Disorders

Obesity Treatment : Studies have indicated that A2AR agonists may play a role in managing obesity by suppressing food intake and promoting energy expenditure. The agonist CGS 21680 has been shown to influence adipose tissue metabolism positively .

Clinical Insights : In animal models, the administration of A2AR agonists resulted in reduced body weight and improved metabolic profiles, suggesting their potential utility in obesity management .

Cardiovascular Applications

Anti-Ischemic Effects : A2AR agonists have been explored for their cardioprotective properties during ischemic events. Activation of these receptors can enhance blood flow and reduce myocardial injury during acute coronary syndromes.

Research Findings : Clinical trials have indicated that A2AR stimulation can lead to improved outcomes in patients with heart conditions by promoting vasodilation and reducing inflammation .

Respiratory Conditions

COVID-19 Treatment Potential : Recent studies have investigated the use of A2AR agonists like regadenoson in treating COVID-19 patients. The results from a pilot study showed significant reductions in cytokine levels associated with the cytokine storm, a critical factor in severe COVID-19 cases .

Mecanismo De Acción

A2AR-agonista-1 ejerce sus efectos uniéndose al receptor de adenosina A2A, un receptor acoplado a proteína G que se expresa principalmente en el cerebro y las células inmunitarias . Al unirse, activa el receptor, lo que lleva a la activación de la adenilato ciclasa y un aumento en los niveles de monofosfato cíclico de adenosina (AMPc). Esta cascada da como resultado la modulación de varias vías de señalización descendentes, incluidas las involucradas en la inflamación y la neuroprotección .

Compuestos Similares:

CGS21680: Otro potente agonista del receptor A2A con propiedades neuroprotectoras similares.

ATL146e: Un agonista selectivo del receptor A2A conocido por sus efectos antiinflamatorios.

ATL313: Un agonista del receptor A2A activo por vía oral con potencial terapéutico.

Unicidad de A2AR-agonista-1: A2AR-agonista-1 destaca por su doble actividad como agonista del receptor A2A y agonista del Transportador Equilibrado de Nucleósidos 1, lo que lo convierte en un compuesto versátil para diversas aplicaciones de investigación .

Comparación Con Compuestos Similares

CGS21680: Another potent A2A receptor agonist with similar neuroprotective properties.

ATL146e: A selective A2A receptor agonist known for its anti-inflammatory effects.

ATL313: An orally active A2A receptor agonist with therapeutic potential.

Uniqueness of A2AR-agonist-1: this compound stands out due to its dual activity as both an A2A receptor agonist and an Equilibrative Nucleoside Transporter 1 agonist, making it a versatile compound for various research applications .

Actividad Biológica

Adenosine A2A receptor (A2AR) agonists, including A2AR-agonist-1, have garnered significant attention in biomedical research for their diverse biological activities, particularly in the fields of immunology, oncology, and neurology. This article provides an in-depth examination of the biological activity associated with this compound, supported by various studies and case reports.

Immune Modulation

A2AR stimulation has been shown to modulate immune responses significantly. Research indicates that A2AR activation inhibits T cell receptor (TCR)-induced Notch1 signaling in CD8+ T-cells, leading to reduced production of key cytokines such as IFN-γ and granzyme B. This suppression is mediated through increased intracellular cAMP levels and inhibition of ZAP70 phosphorylation, which are critical for T-cell activation . The findings suggest that selective A2AR agonists could be beneficial in treating inflammatory diseases by dampening excessive immune responses.

Inflammatory Response

In a clinical study involving COVID-19 patients, administration of regadenoson (an A2AR agonist) resulted in a notable reduction of pro-inflammatory cytokines and improved clinical outcomes. Specifically, it decreased D-dimer levels and reduced the activation of invariant natural killer T (iNKT) cells, indicating a potential therapeutic role for A2AR agonists in managing cytokine storms associated with severe viral infections .

Case Studies

Table 1: Summary of Clinical Findings with A2AR Agonists

Cancer Therapy

A2AR agonists have been implicated in cancer immunotherapy due to their ability to induce immunosuppression within tumor microenvironments. For instance, studies suggest that A2AR activation can lead to increased levels of osteoprotegerin while decreasing RANKL levels, which may inhibit osteoclast activation and bone resorption—important factors in tumor-induced bone degradation .

Neurological Effects

Recent studies have explored the role of A2AR in neuroprotection. Activation of A2AR has been linked to enhanced neurogenesis and synaptic plasticity through its interaction with β-catenin signaling pathways. This suggests potential implications for treating neurodegenerative diseases where synaptic dysfunction is prevalent .

Detailed Mechanistic Insights

Table 2: Key Signaling Pathways Activated by A2AR Agonists

Propiedades

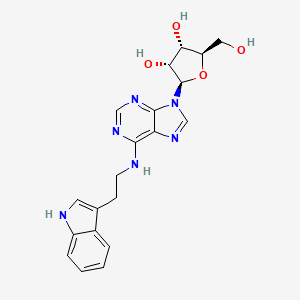

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[2-(1H-indol-3-yl)ethylamino]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O4/c27-8-14-16(28)17(29)20(30-14)26-10-25-15-18(23-9-24-19(15)26)21-6-5-11-7-22-13-4-2-1-3-12(11)13/h1-4,7,9-10,14,16-17,20,22,27-29H,5-6,8H2,(H,21,23,24)/t14-,16-,17-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCNEMXXKWZPHR-WVSUBDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961808 | |

| Record name | N-[2-(1H-Indol-3-yl)ethyl]-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41552-95-8 | |

| Record name | Adenosine, N-(2-(1H-indol-3-yl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041552958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(1H-Indol-3-yl)ethyl]-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.